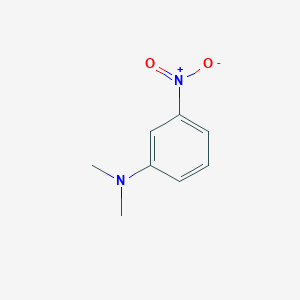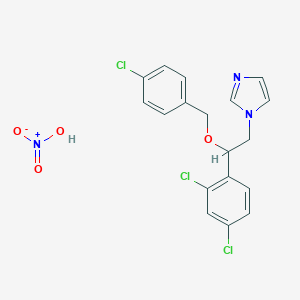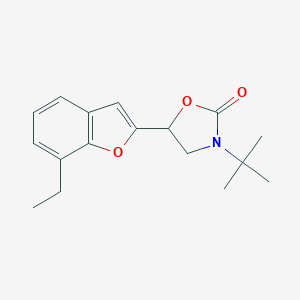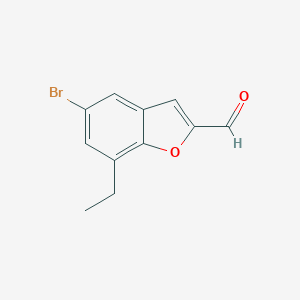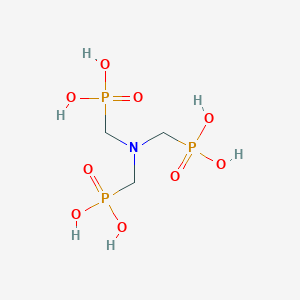
Isopropyl 3-aminocrotonate
描述
Isopropyl 3-aminocrotonate, with the chemical formula C7H13NO2 and CAS registry number 14205-46-0, is a compound known for its applications in organic synthesis . This colorless liquid is characterized by its isopropyl, amino, and crotonate functional groups . This compound has been studied for its potential biological activities, including its antimicrobial and antifungal properties .
准备方法
The synthesis of Isopropyl 3-aminocrotonate typically involves the use of a ketene dimer as a raw material . The process includes an ammonia ester reaction and a cyclization reaction . In the ammonia ester reaction, after an ammonia-filling reaction ends, an inorganic salt is added to remove water, and then this compound is obtained through rectification . The cyclization reaction is carried out on the this compound and 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester, using a fatty alcohol as a reaction solvent . This method offers high yield and good quality, with the solvent being recyclable .
化学反应分析
Isopropyl 3-aminocrotonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include triethylamine as a catalyst and isopropanol as a solvent . Major products formed from these reactions depend on the specific reagents and conditions used. For example, in the presence of an oxidizing agent, the compound may undergo oxidation to form corresponding oxides .
科学研究应用
作用机制
The mechanism by which Isopropyl 3-aminocrotonate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act on microbial cell membranes, disrupting their integrity and leading to cell death . The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Isopropyl 3-aminocrotonate can be compared with other similar compounds such as Methyl 3-aminocrotonate and Ethyl 3-aminocrotonate . These compounds share similar structural features but differ in their ester groups, which can influence their reactivity and applications . This compound is unique in its combination of isopropyl, amino, and crotonate functional groups, offering a versatile platform for various chemical reactions .
属性
IUPAC Name |
propan-2-yl (Z)-3-aminobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKAGGHNUHZKCL-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C(/C)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032279 | |
| Record name | Isopropyl 3-aminocrotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14205-46-0 | |
| Record name | 2-Butenoic acid, 3-amino-, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl 3-aminocrotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butenoic acid, 3-amino-, 1-methylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Isopropyl 3-aminocrotonate in medicinal chemistry?
A: this compound is widely employed as a reagent in the Hantzsch synthesis, a versatile method for constructing the 1,4-dihydropyridine ring system. This ring system is a prominent structural feature in various calcium channel blockers, including the clinically important drug nifedipine. [, , , , , ]
Q2: Can you provide an example of how this compound has been utilized in drug discovery?
A: Researchers have explored the use of this compound to synthesize novel DHPs with potential as dual-acting calcium channel modulators. For example, in one study, it was reacted with nitroacetone and various substituted benzaldehydes to produce a series of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-pyridinylpyridine-5-carboxylate isomers. These compounds displayed varying degrees of calcium channel agonist and antagonist activity, highlighting the potential for developing novel therapeutics with tailored activity profiles. []
Q3: Are there any structural modifications to this compound reported in the literature that impact the biological activity of the synthesized DHPs?
A: While the provided research focuses on this compound itself, studies have investigated modifications to similar reagents used in the Hantzsch synthesis. For instance, replacing the isopropyl ester with other alkyl groups containing nitrooxy or nitrophenyl moieties resulted in DHPs with varying calcium channel antagonist potencies. Notably, compounds with a 3-(2-nitrooxyethyl) ester substituent exhibited significantly higher potency than nifedipine. These findings underscore the influence of structural modifications on the pharmacological profile of synthesized DHPs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)
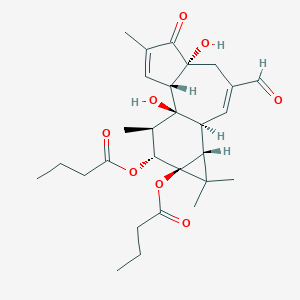
![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)


